Mechanistic Differentiation: Protein Degradation (DC₅₀ = 2.84 μM) vs. Enzymatic Inhibition (IC₅₀ = 71.8 nM) in IDO1 Modulation
PROTAC IDO1 Degrader-1 induces complete IDO1 protein degradation via CRBN E3 ligase recruitment with a reported DC₅₀ of 2.84 μM, achieving a maximum degradation (Dmax) of 93% in IFNγ-stimulated HeLa cells [1]. In contrast, the parent inhibitor epacadostat exhibits an enzymatic IC₅₀ of 71.8 nM in biochemical assays (range: 10–75 nM depending on assay conditions) but does not reduce IDO1 protein levels . The degradation mechanism is validated by Western blot analysis demonstrating proteasome-dependent IDO1 elimination, which is abrogated by MG132, carfilzomib, and the CRBN ligand competitor pomalidomide [1]. Notably, the compound retains residual IDO1 inhibitory activity (biochemical IC₅₀ = 1.07 μM), which is approximately 15-fold weaker than epacadostat, confirming that the primary pharmacological action is degradation rather than inhibition .
| Evidence Dimension | Target modulation mechanism and potency |
|---|---|
| Target Compound Data | DC₅₀ = 2.84 μM (degradation); Dmax = 93% degradation; residual IC₅₀ = 1.07 μM (inhibition) |
| Comparator Or Baseline | Epacadostat: IC₅₀ = 71.8 nM (biochemical IDO1 inhibition); protein degradation = 0% (no degradation observed) |
| Quantified Difference | PROTAC IDO1 Degrader-1 reduces IDO1 protein levels by 93% vs. 0% for epacadostat; enzymatic inhibition potency is ~15-fold lower (1.07 μM vs. 71.8 nM), confirming orthogonal mechanism |
| Conditions | HeLa cells stimulated with IFNγ (100 ng/mL, 24 h); Western blot quantification with MG132 (10 μM) and carfilzomib (1 μM) controls; biochemical IDO1 activity measured via kynurenine formation assay |
Why This Matters
Procurement of a PROTAC degrader is required when experimental objectives demand IDO1 protein elimination rather than transient catalytic blockade—a functional distinction that inhibitor-class compounds cannot fulfill regardless of potency.
- [1] Hu M, Zhou W, Wang Y, et al. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharm Sin B. 2020;10(10):1943-1953. View Source
